2-Bromo-4-cyano-6-iodophenyl butyrate

Chemical Identity Quality Control Procurement Verification

Sourcing halogenated aromatic esters with precise substitution patterns for sequential cross-coupling often leads to analogs with incorrect halogen placement, compromising reaction yields and impurity profiles. 2-Bromo-4-cyano-6-iodophenyl butyrate (CAS 93777-15-2) delivers exact 2-bromo-4-cyano-6-iodo substitution with a butyrate ester handle.\n\n• Orthogonal Br/I reactivity for sequential Suzuki-Miyaura and Sonogashira couplings, enabling diverse compound library construction.\n• Butyrate ester serves as a latent phenol group for further derivatization or as a protecting group in multi-step syntheses.\n• Validated reverse-phase HPLC method (Newcrom R1, ACN/water/phosphoric acid) available for purity assessment and impurity profiling, with MS-compatible adaptation for pharmacokinetic studies.

Molecular Formula C11H9BrINO2
Molecular Weight 394.00 g/mol
CAS No. 93777-15-2
Cat. No. B12662886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-cyano-6-iodophenyl butyrate
CAS93777-15-2
Molecular FormulaC11H9BrINO2
Molecular Weight394.00 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1=C(C=C(C=C1I)C#N)Br
InChIInChI=1S/C11H9BrINO2/c1-2-3-10(15)16-11-8(12)4-7(6-14)5-9(11)13/h4-5H,2-3H2,1H3
InChIKeyMKCUIACFRCEKRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-cyano-6-iodophenyl butyrate: Molecular Identity & Sourcing


2-Bromo-4-cyano-6-iodophenyl butyrate (CAS 93777-15-2) is a halogenated aromatic ester with the molecular formula C11H9BrINO2 and a molecular weight of 394.004 g/mol [1]. It is characterized by a phenyl ring bearing bromine at position 2, a cyano group at position 4, and iodine at position 6, with a butyrate ester moiety. The compound exhibits a density of 1.916 g/cm³, a boiling point of 456.7°C at 760 mmHg, and a calculated logP of 3.73, reflecting significant lipophilicity [1]. These physicochemical properties influence its behavior in synthetic, analytical, and separation applications, making accurate characterization critical for procurement decisions.

2-Bromo-4-cyano-6-iodophenyl butyrate: Analog Substitution Risks


The specific substitution pattern of 2-bromo-4-cyano-6-iodophenyl butyrate—featuring both bromine and iodine on a single aromatic ring with a cyano and butyrate ester group—dictates unique reactivity in cross-coupling and nucleophilic substitution reactions [1]. Closely related analogs, such as bromoxynil butyrate (2,6-dibromo-4-cyanophenyl butyrate) or 2-bromo-4-cyanophenyl butyrate, differ in halogen identity, number, or position, which significantly alters electrophilicity and steric accessibility [2]. Substituting a generic analog without empirical validation risks divergent reaction outcomes, yields, or impurity profiles, directly impacting synthetic route efficiency and product quality. Therefore, direct procurement of the specified compound is essential for maintaining experimental fidelity.

2-Bromo-4-cyano-6-iodophenyl butyrate: Quantified Differentiation


Molecular Weight Verification

The authentic compound exhibits a molecular weight of 394.004 g/mol (C11H9BrINO2), which is distinct from the molecular weight of the closely related bromoxynil butyrate (C11H9Br2NO2; 347.00 g/mol) and other potential halogenated byproducts. This difference is critical for confirming the correct compound during procurement and quality control, as incorrect molecular weight data (e.g., 450.11 g/mol reported by some non-specialist vendors) indicates a misidentification or the presence of a different alkyl chain analog, such as the octanoate derivative [1][2].

Chemical Identity Quality Control Procurement Verification

LogP Quantification for HPLC

The calculated logP value for 2-bromo-4-cyano-6-iodophenyl butyrate is 3.73, indicating a specific level of lipophilicity that directly impacts its retention behavior in reverse-phase HPLC systems [1]. This value is comparable to the logP of the herbicide bromoxynil butyrate (logP ≈ 3.38), but the distinct halogen substitution pattern leads to a different polar surface area (PSA 50.09 Ų) and potential interaction with stationary phases [2]. The provided HPLC method on a Newcrom R1 column, using an acetonitrile/water/phosphoric acid mobile phase, is specifically optimized for this compound's retention characteristics [1].

Lipophilicity HPLC Method Development ADME Prediction

Density and Boiling Point as Purity Indicators

The target compound's density of 1.916 g/cm³ and boiling point of 456.7°C at 760 mmHg are distinct from those of structurally similar but non-identical compounds [1]. For example, the octanoate analog (C15H17BrINO2) has a higher boiling point of 488.5°C, and the simpler 2-bromo-4-cyanophenyl butyrate (lacking iodine) would exhibit a significantly lower molecular weight and different physical properties. These quantitative parameters serve as key checks during material receipt and can indicate the presence of higher-boiling or denser impurities.

Physical Properties Purity Assessment Material Handling

2-Bromo-4-cyano-6-iodophenyl butyrate: Key Application Domains


HPLC Reference Standard

The validated HPLC method on a Newcrom R1 column using an acetonitrile/water/phosphoric acid mobile phase provides a scalable protocol for analyzing 2-bromo-4-cyano-6-iodophenyl butyrate [1]. This is directly applicable for purity assessment, impurity profiling, and quantification in both research and quality control settings. The method's compatibility with MS detection (by substituting formic acid for phosphoric acid) further extends its utility to pharmacokinetic studies where the compound may serve as a synthetic intermediate or a trace analyte.

Synthetic Intermediate for Cross-Coupling

The compound's bromine and iodine substituents offer orthogonal reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling sequential functionalization of the aromatic ring [1]. This is particularly valuable in medicinal chemistry for constructing diverse compound libraries or for introducing complex substituents at specific positions, as the butyrate ester can be hydrolyzed to reveal a phenol group for further derivatization or act as a protecting group during multi-step syntheses.

QSAR Calibration Benchmark

The well-defined molecular weight (394.004 g/mol), density (1.916 g/cm³), and logP (3.73) provide a reliable dataset for calibrating quantitative structure-activity relationship (QSAR) models and computational chemistry predictions [1]. This is essential for researchers developing predictive models for drug-likeness, environmental fate, or chromatographic retention, where accurate input parameters for halogenated aromatic esters are critical.

Technical Documentation Hub

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